Superior In Vivo Brain Delivery of 65 kDa Galbumin Compared to Linear HAV4 Peptide
In Balb/c mice, co-administration of Ac-SHAVSS-NH2 (HAV6) significantly enhanced brain deposition of the 65 kDa protein galbumin as quantified by MRI, whereas linear HAV4 (Ac-SHAVAS-NH2) produced no significant enhancement over control [1].
| Evidence Dimension | Brain delivery enhancement of 65 kDa galbumin in Balb/c mice |
|---|---|
| Target Compound Data | Significant enhancement vs control (p<0.05) |
| Comparator Or Baseline | HAV4 peptide (Ac-SHAVAS-NH2): No significant enhancement vs control |
| Quantified Difference | Qualitative superiority; only HAV6, cHAVc3, and ADTC5 achieved significant enhancement |
| Conditions | In vivo Balb/c mouse model, 65 kDa galbumin, MRI quantification at 0-51 min post-injection, n=3 |
Why This Matters
This demonstrates that HAV6 (Ac-SHAVSS-NH2) but not HAV4 can effectively open the BBB to large therapeutic biomolecules, making it the preferred procurement choice for BBB modulation studies involving proteins > 5 kDa.
- [1] Ulapane, K. R., et al. (2017). Improving Brain Delivery of Biomolecules via BBB Modulation in Mouse and Rat: Detection using MRI, NIRF, and Mass Spectrometry. Nanotheranostics, 1(2), 217–231. HAV6, cHAVc3, and ADTC5 peptides but not HAV4 peptide significantly enhanced brain delivery of 65 kDa galbumin compared to control in Balb/c mice. View Source
